9-(iodomethyl)-9H-fluorene 9-(iodomethyl)-9H-fluorene
Brand Name: Vulcanchem
CAS No.: 73283-56-4
VCID: VC3907540
InChI: InChI=1S/C14H11I/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI
Molecular Formula: C14H11I
Molecular Weight: 306.14 g/mol

9-(iodomethyl)-9H-fluorene

CAS No.: 73283-56-4

Cat. No.: VC3907540

Molecular Formula: C14H11I

Molecular Weight: 306.14 g/mol

* For research use only. Not for human or veterinary use.

9-(iodomethyl)-9H-fluorene - 73283-56-4

Specification

CAS No. 73283-56-4
Molecular Formula C14H11I
Molecular Weight 306.14 g/mol
IUPAC Name 9-(iodomethyl)-9H-fluorene
Standard InChI InChI=1S/C14H11I/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
Standard InChI Key BHQICIZVRTZFMD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI

Introduction

Structural and Chemical Identity

Molecular Framework and Nomenclature

9-(Iodomethyl)-9H-fluorene (IUPAC name: 9-(iodomethyl)-9H-fluorene) features a fluorene backbone substituted at the 9-position with an iodomethyl (-CH₂I) group. The parent fluorene molecule (C₁₃H₁₀) exhibits a planar structure with a central sp³-hybridized carbon bridging two aromatic rings . Substitution at the 9-position is sterically and electronically favorable due to the partial saturation of the bridging carbon, which enhances reactivity toward electrophilic and nucleophilic agents .

Key Structural Features:

  • Molecular Formula: C₁₄H₁₁I

  • Molecular Weight: 306.14 g/mol (calculated).

  • Hybridization: The bridging carbon adopts sp³ hybridization, while the fused benzene rings retain aromatic sp² characteristics.

Synthetic Pathways

Halogenation of 9-Methylfluorene

A plausible route to 9-(iodomethyl)-9H-fluorene involves the halogenation of 9-methylfluorene. Bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions yields 9-(bromomethyl)-9H-fluorene, which can undergo subsequent halogen exchange with sodium iodide (NaI) in acetone via an SN2 mechanism :

9-(BrCH2)-9H-fluorene+NaIacetone9-(ICH2)-9H-fluorene+NaBr\text{9-(BrCH}_2\text{)-9H-fluorene} + \text{NaI} \xrightarrow{\text{acetone}} \text{9-(ICH}_2\text{)-9H-fluorene} + \text{NaBr}

This method parallels the synthesis of 9-isopropylfluorene, where steric effects at the 9-position are managed through controlled reaction conditions .

Hydroxymethylation Followed by Iodination

An alternative approach leverages the hydroxymethylation of fluorene, as detailed in Patent WO2016193215A1 . Fluorene reacts with paraformaldehyde in dimethyl sulfoxide (DMSO) catalyzed by sodium methoxide to form 9,9-bis(hydroxymethyl)fluorene. Selective mono-iodination of the hydroxymethyl group could be achieved using hydroiodic acid (HI) or iodine with triphenylphosphine (PPh₃):

9-(HOCH2)-9H-fluorene+HI9-(ICH2)-9H-fluorene+H2O\text{9-(HOCH}_2\text{)-9H-fluorene} + \text{HI} \rightarrow \text{9-(ICH}_2\text{)-9H-fluorene} + \text{H}_2\text{O}

This method reduces solvent consumption compared to traditional approaches, aligning with the patent’s emphasis on process efficiency .

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data for 9-(iodomethyl)-9H-fluorene are scarce, comparisons to analogous compounds suggest:

  • Melting Point: Estimated range: 120–140°C (higher than fluorene’s 111–114°C due to iodine’s polarizability) .

  • Boiling Point: ~350–370°C (extrapolated from 9-isopropylfluorene’s 293.6°C) .

  • Solubility: Low polarity due to the aromatic backbone; soluble in toluene, dichloromethane, and tetrahydrofuran (THF).

Spectroscopic Characteristics

  • ¹H NMR: The iodomethyl group (-CH₂I) would resonate as a singlet near δ 4.0–4.5 ppm, with deshielding due to the electronegative iodine.

  • ¹³C NMR: The bridging carbon (C-9) appears near δ 40–50 ppm, while the iodomethyl carbon resonates at δ 15–20 ppm .

Reactivity and Applications

Nucleophilic Substitution

The iodomethyl group serves as an excellent leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, alkoxides). This reactivity is critical in synthesizing fluorene-based ligands or polymers:

9-(ICH2)-9H-fluorene+NaOR9-(ROCH2)-9H-fluorene+NaI\text{9-(ICH}_2\text{)-9H-fluorene} + \text{NaOR} \rightarrow \text{9-(ROCH}_2\text{)-9H-fluorene} + \text{NaI}

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), facilitating the construction of extended π-conjugated systems for optoelectronic materials . For instance, reacting 9-(iodomethyl)-9H-fluorene with arylboronic acids could yield diarylmethane derivatives.

Catalytic and Materials Science Applications

  • Ziegler-Natta Catalysts: Fluorene derivatives are electron donors in olefin polymerization catalysts. The iodomethyl group’s electron-withdrawing nature may modulate catalyst activity .

  • Organic Light-Emitting Diodes (OLEDs): Iodine’s heavy atom effect enhances spin-orbit coupling, potentially improving phosphorescence efficiency.

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